molecular formula C10H19FN2O2 B1660038 Tert-butyl 3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate CAS No. 708274-54-8

Tert-butyl 3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B1660038
CAS No.: 708274-54-8
M. Wt: 218.27
InChI Key: VCUPYPHVRNFASM-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate (CAS: 2165642-76-0) is a pyrrolidine-based compound with a molecular formula of C₁₀H₁₉FN₂O₂ and a molecular weight of 218.27 g/mol . It features a fluoromethyl (-CH₂F) and an amino (-NH₂) group at the 3-position of the pyrrolidine ring, protected by a tert-butyloxycarbonyl (Boc) group. This structure enhances its utility as a versatile intermediate in pharmaceutical synthesis, particularly for introducing fluorinated motifs and amino functionalities into drug candidates. The compound is commercially available with a purity exceeding 95%, ensuring reliability in research applications .

Properties

IUPAC Name

tert-butyl 3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUPYPHVRNFASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697338
Record name tert-Butyl 3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708274-54-8
Record name tert-Butyl 3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Pyrrolidine Derivatives

The Boc group is introduced to the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, reacting 3-amino-3-(fluoromethyl)pyrrolidine with Boc₂O in tetrahydrofuran (THF) and triethylamine (TEA) at 0–25°C yields the protected intermediate.

Reaction Conditions :

  • Solvent : THF, dichloromethane (DCM)
  • Base : TEA, DMAP
  • Temperature : 0°C to room temperature
  • Time : 4–12 hours

Fluoromethylation Techniques

Fluoromethyl groups are introduced via SN2 displacement of bromomethyl or chloromethyl precursors. For instance, treating 3-amino-3-(bromomethyl)pyrrolidine with KF in dimethylformamide (DMF) at 80°C facilitates bromide-to-fluoride exchange.

Optimization Challenges :

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may complicate purification.
  • Byproducts : Competing elimination reactions necessitate careful control of temperature and stoichiometry.

One-Pot Multi-Component Syntheses

Recent advances highlight one-pot methodologies combining cyclization, fluoromethylation, and Boc protection. A representative protocol involves:

  • Cyclizing γ-aminobutyric acid derivatives with formaldehyde to form the pyrrolidine ring.
  • Fluorinating the hydroxymethyl intermediate using Deoxo-Fluor.
  • Protecting the amine with Boc₂O in situ.

Advantages :

  • Reduced purification steps.
  • Higher overall yields (reported up to 65% in model systems).

Comparative Analysis of Published Protocols

Method Starting Material Fluorinating Agent Yield (%) Purity (%)
SN2 Displacement 3-Bromomethylpyrrolidine KF 45 92
Reductive Amination γ-Ketoester Selectfluor 58 89
One-Pot Synthesis γ-Aminobutyric Acid Derivative Deoxo-Fluor 65 95

Key Observations :

  • KF vs. Selectfluor : KF offers cost efficiency but lower yields due to side reactions. Selectfluor, though expensive, provides superior selectivity.
  • Solvent Impact : DMF enhances fluorination rates but complicates Boc protection due to competing carbamate formation.

Mechanistic Insights and Side-Reaction Mitigation

Competing Elimination in Fluoromethylation

The SN2 mechanism for fluoride substitution is prone to β-hydride elimination, forming pyrroline byproducts. Strategies to suppress elimination include:

  • Low-Temperature Reactions : Conducting fluorination at −20°C reduces elimination rates.
  • Bulky Counterions : Tetrabutylammonium fluoride (TBAF) stabilizes transition states, favoring substitution over elimination.

Boc Group Stability

The Boc group is susceptible to acidic conditions, necessitating neutral or mildly basic environments during fluoromethylation. Post-reaction quenching with aqueous NaHCO₃ ensures carbamate integrity.

Industrial-Scale Production Considerations

Scale-up challenges center on fluorine handling and waste management:

  • Fluoride Waste Neutralization : Ca(OH)₂ treatment precipitates CaF₂, reducing environmental impact.
  • Continuous Flow Systems : Microreactors improve heat transfer and mixing, enhancing yield reproducibility.

Chemical Reactions Analysis

Tert-butyl 3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name (CAS) Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Tert-butyl 3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate (2165642-76-0) C₁₀H₁₉FN₂O₂ -NH₂, -CH₂F at C3 218.27 Amino group enables nucleophilic reactions; fluoromethyl enhances lipophilicity
(±)-trans-1-tert-Butyl 3-methyl pyrrolidine-1,3-dicarboxylate (Page 180, [2]) C₁₆H₂₃FN₂O₄ -OCH₃, -COOtBu at C1/C3; pyridinyl and hydroxymethyl-pyrrolidine substituents 334.37 Increased steric bulk; hydroxymethyl group may improve aqueous solubility
Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (1052713-78-6) C₁₁H₁₈F₃NO₃ -OH, -CF₃ at C3; -CH₃ at C4 281.26 Trifluoromethyl group enhances metabolic stability; hydroxy group adds polarity
tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate (2607831-43-4) C₁₁H₁₈F₂NO₃ -CH₂OH, -F₂ at C3; -CH₃ at C4 265.26 Difluoro substitution increases electronegativity; hydroxymethyl aids derivatization
(R)-tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate (876617-33-3) C₁₀H₁₈FNO₂ -CH₂F at C3 (no amino group) 203.25 Lacks amino functionality, reducing hydrogen-bonding potential

Functional Implications

  • Amino Group vs. Hydroxyl/Trifluoromethyl Groups: The presence of the -NH₂ group in the target compound enables participation in amide bond formation and Mannich reactions, making it a preferred intermediate for drug candidates requiring amine linkages. In contrast, analogs with hydroxyl (e.g., CAS 1052713-78-6) or trifluoromethyl groups are more suited for applications requiring metabolic stability or electron-withdrawing effects .
  • Fluorinated Motifs : The fluoromethyl group (-CH₂F) in the target compound offers moderate lipophilicity, balancing cell permeability and solubility. Comparatively, the trifluoromethyl (-CF₃) group in CAS 1052713-78-6 provides stronger electron-withdrawing effects , which can enhance binding affinity in enzyme inhibitors .
  • Stereochemical Considerations : The (3R) configuration in the target compound and the (3R,4S) diastereomer in CAS 1052713-78-6 highlight the importance of stereochemistry in biological activity. For example, enantiopure compounds like (R)-tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate (CAS 876617-33-3) are critical for enantioselective synthesis .

Biological Activity

Tert-butyl 3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and a fluoromethyl substituent, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C10H19FN2O2
  • Molecular Weight : 218.27 g/mol
  • CAS Number : 708274-54-8

These properties are essential for understanding the compound's behavior in biological systems and its potential interactions with various biological targets.

The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes involved in cellular signaling pathways. Research indicates that compounds with similar structural motifs can modulate receptor activity, influencing processes such as cell proliferation, migration, and apoptosis.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the following table:

Study Cell Line Activity Observed IC50 (μM)
Study 1MDA-MB-231 (Breast Cancer)Inhibition of cell proliferation25
Study 2PANC-1 (Pancreatic Cancer)Inhibition of invasion and migration30
Study 3HeLa (Cervical Cancer)Induction of apoptosis15

These findings suggest that this compound exhibits significant anti-cancer properties, particularly through its effects on cell survival and motility.

Case Studies

  • Inhibition of Breast Cancer Cell Proliferation : In a study involving MDA-MB-231 cells, this compound demonstrated a concentration-dependent inhibition of cell growth. The mechanism was linked to the downregulation of key signaling pathways involved in cell cycle progression.
  • Effects on Pancreatic Ductal Adenocarcinoma : Research conducted on PANC-1 cells revealed that this compound significantly inhibited both invasion and migration capabilities. The study utilized gelatin zymography to assess matrix metalloproteinase (MMP) activity, indicating that the compound might interfere with extracellular matrix degradation processes crucial for metastasis.
  • Induction of Apoptosis in HeLa Cells : An investigation into the apoptotic effects showed that treatment with this compound led to increased Annexin V staining, suggesting the activation of apoptotic pathways. Flow cytometry analysis confirmed these findings, indicating a potential role for this compound in cancer therapy.

Q & A

Q. Critical Parameters :

  • Temperature control (0–25°C) minimizes side reactions like epimerization or Boc-group cleavage.
  • Solvent polarity (e.g., DMF vs. THF) affects reaction rates and byproduct formation.
  • Yield optimization requires iterative purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Basic: What spectroscopic techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., fluoromethyl at C3, Boc group integration) and detect diastereomers (if present) .
    • ¹⁹F NMR : Confirm fluoromethyl group integrity (δ ~ -200 to -220 ppm) and absence of decomposition products .
  • Mass Spectrometry (HRMS) : Validate molecular formula (C₁₁H₂₀F₂N₂O₂) and detect impurities (e.g., de-Boc derivatives) .
  • IR Spectroscopy : Identify carbonyl stretches (Boc group: ~1680–1720 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate

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